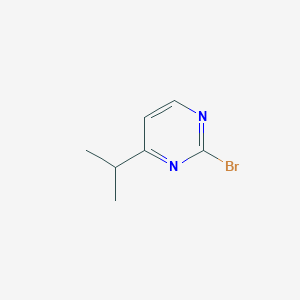
3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by alkylation. One common method involves the reaction of 2-amino-6-methylpyridine with bromine to introduce the bromine atom at the 3-position. This is followed by alkylation with ethyl iodide and isopropyl iodide to introduce the N-ethyl and N-(propan-2-yl) groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized for industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the N-ethyl and N-(propan-2-yl) groups.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom and a pyridine ring but differs in the alkyl groups attached to the nitrogen.
Uniqueness
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and isopropyl groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2149477-25-6 |
|---|---|
Molekularformel |
C11H17BrN2 |
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
3-bromo-N-ethyl-6-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17BrN2/c1-5-14(8(2)3)11-10(12)7-6-9(4)13-11/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
FQDYPOFIOZPPIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=CC(=N1)C)Br)C(C)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



